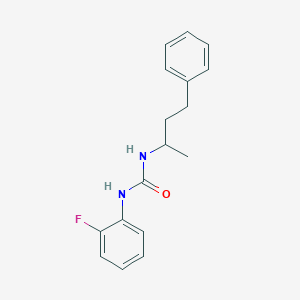![molecular formula C20H16Cl2N2O2 B4281053 N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea](/img/structure/B4281053.png)
N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea
Overview
Description
N-(3-chloro-4-methylphenyl)-N’-[4-(4-chlorophenoxy)phenyl]urea is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a urea linkage, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-[4-(4-chlorophenoxy)phenyl]urea typically involves the reaction of 3-chloro-4-methylaniline with 4-(4-chlorophenoxy)aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N’-[4-(4-chlorophenoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the urea linkage to amines.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N’-[4-(4-chlorophenoxy)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-[4-(4-chlorophenoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-N’-[4-(4-chlorophenoxy)phenyl]urea
- N-(3-chloro-4-methylphenyl)-N’-[4-(4-fluorophenoxy)phenyl]urea
- N-(3-chloro-4-methylphenyl)-N’-[4-(4-bromophenoxy)phenyl]urea
Uniqueness
N-(3-chloro-4-methylphenyl)-N’-[4-(4-chlorophenoxy)phenyl]urea is unique due to its specific chlorinated phenyl groups, which confer distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, this compound may exhibit varying degrees of reactivity, stability, and bioactivity, making it a valuable subject for comparative studies.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[4-(4-chlorophenoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-13-2-5-16(12-19(13)22)24-20(25)23-15-6-10-18(11-7-15)26-17-8-3-14(21)4-9-17/h2-12H,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRERLUYKTLANAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4280976.png)
![N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4280997.png)
![1-Benzyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4281002.png)
![N-(3-chlorophenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4281009.png)
![6-Methyl-2-({[4-(2-methylbenzyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4281018.png)
AMINO}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4281024.png)
![2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4281027.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4281034.png)
![2-[(2-{[3-(ANILINOCARBONYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID](/img/structure/B4281042.png)
![5-[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4281045.png)
![1-(2,6-dichlorobenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4281069.png)
![[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE](/img/structure/B4281078.png)
![4-{[3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4281082.png)
